N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide typically involves multiple steps. One common method includes the initial preparation of benzofuran derivatives, which can be synthesized through various routes such as the cyclization of 2-hydroxybenzyl alcohols with aldehydes or ketones . The specific synthesis of this compound involves the reaction of 1,2-dihydroacenaphthylene with benzofuran-2-carboxylic acid under specific conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: It is being researched for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide: Similar in structure but contains a quinoline ring instead of a benzofuran ring.
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide: Contains a benzodioxole ring instead of a benzofuran ring.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide is unique due to its specific benzofuran ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H15NO2 |
---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-21(19-12-15-4-1-2-7-18(15)24-19)22-17-11-10-14-9-8-13-5-3-6-16(17)20(13)14/h1-7,10-12H,8-9H2,(H,22,23) |
InChI Key |
HPPMGAWLMALEGY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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